3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone
Overview
Description
3,4-Dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone is a complex organic compound that combines a quinoline derivative with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinolinone derivatives, dihydrotriazole derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
3,4-Dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may bind to DNA or proteins, while the triazole ring could interact with metal ions or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2-one: Known for its antihypertensive and anti-depressive activities.
1,2,3-Triazole Derivatives: Widely studied for their antimicrobial and anticancer properties.
Uniqueness
What sets 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone apart is the combination of the quinoline and triazole moieties in a single molecule
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-19(21-22-24(14)16-9-5-10-17(13-16)26-2)20(25)23-12-6-8-15-7-3-4-11-18(15)23/h3-5,7,9-11,13H,6,8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAXFAWHZUDDPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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